molecular formula C11H9NO5 B061655 Dimethyl 2-isocyanatoterephthalate CAS No. 179114-94-4

Dimethyl 2-isocyanatoterephthalate

Cat. No. B061655
M. Wt: 235.19 g/mol
InChI Key: VLBOVVSWDHUHJK-UHFFFAOYSA-N
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Description

Dimethyl 2-isocyanatoterephthalate (DMIT) is a monomeric organic compound with a molecular formula of C10H6N2O4. It is a white crystalline solid with a melting point of 197-199 °C. DMIT is widely used in the synthesis of polymers and other materials for a variety of applications. It is also used in the production of pharmaceuticals, pesticides, and other industrial compounds. The synthesis and application of DMIT has been studied extensively and its mechanism of action is now well understood.

Scientific Research Applications

Wastewater Treatment

  • Field : Environmental Science
  • Application : DMP is often found in wastewater due to its use in various industrial processes. Researchers have studied methods to remove DMP from wastewater .
  • Method : Two different methods have been studied: one using a heterogeneous catalytic ozonation system with a CeO2/Al2O3 catalyst , and another using a ferrate (VI)/TiO2 system under ultraviolet irradiation .
  • Results : The CeO2/Al2O3 catalyst system achieved almost 100% DMP removal within 15 minutes under certain conditions . The ferrate (VI)/TiO2 system demonstrated a higher removal efficiency of DMP (95.2%) than conventional systems .

Skin Permeability Studies

  • Field : Health Sciences
  • Application : Studies have been conducted to understand the permeability of DMP through human skin models .
  • Method : The concentration of DMP in the receptor phase over time was measured during permeation experiments .
  • Results : The results of these studies can help understand the potential exposure risks associated with DMP .

properties

IUPAC Name

dimethyl 2-isocyanatobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c1-16-10(14)7-3-4-8(11(15)17-2)9(5-7)12-6-13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBOVVSWDHUHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-isocyanatoterephthalate

Synthesis routes and methods

Procedure details

Dimethyl 2-aminoterephthalate (3.0 g, 14.34 mmol) and triphosgene (5.1 g, 17.22 mmol) were dissolved in toluene. Stirring was carried out at 110° C. for 6 hours under reflux to obtain 2-isocyanato-terephthalic acid dimethyl ester. After evaporating solvent, the compound was dissolved in 1,4-dioxane and triethylamine in vacuum state. After adding cyclohexylamine (2.5 mL, 21.5 mmol), stirring was carried out at 90° C. for 60 hours under reflux. After the reaction was completed, the produced solid was filtered with ether to obtain 1.75 g (37%) of 2-(3-cyclohexyl-ureido)-terephthalic acid dimethyl ester having a urea structure.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Wu, J Zhang, R Soto-Acosta, L Mao… - The Journal of …, 2020 - ACS Publications
… Dimethyl 2-Isocyanatoterephthalate (2c): …
Number of citations: 6 pubs.acs.org
J Wu - 2019 - search.proquest.com
Three cascade reactions that provide access to various heterocyclic skeletons from quinols were developed. Various substituted 1-hydroxyacridones, 4-hydroxycarbazoles and 4-…
Number of citations: 3 search.proquest.com

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